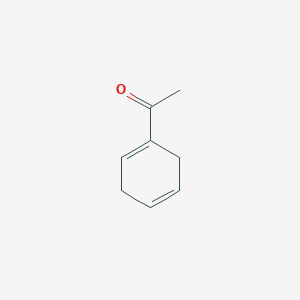
Ethanone, 1-(1,4-cyclohexadien-1-yl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-1,4-cyclohexadiene is an organic compound with the molecular formula C8H10O. It is a derivative of cyclohexadiene, where an acetyl group (CH3CO-) is attached to the first carbon of the cyclohexadiene ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Acetyl-1,4-cyclohexadiene can be synthesized through various methods. One common approach involves the Birch reduction of benzene derivatives. In this method, benzene is reduced using an alkali metal (such as sodium or lithium) in liquid ammonia, followed by the addition of an acetyl group . Another method involves the nucleophilic addition to quinone derivatives, which can also yield 1,4-cyclohexadiene derivatives .
Industrial Production Methods
Industrial production of 1-Acetyl-1,4-cyclohexadiene typically involves large-scale Birch reduction processes. These processes are optimized for high yield and purity, using advanced techniques to control reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-1,4-cyclohexadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the compound.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: Products may include cyclohexadienones and other oxidized derivatives.
Reduction: Products include cyclohexane derivatives.
Substitution: Various substituted cyclohexadiene derivatives can be formed.
Scientific Research Applications
1-Acetyl-1,4-cyclohexadiene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Acetyl-1,4-cyclohexadiene involves its reactivity with various molecular targets. The acetyl group can participate in nucleophilic addition and substitution reactions, while the cyclohexadiene ring can undergo cycloaddition reactions . These reactions are facilitated by the electronic structure of the compound, which allows for the formation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
1,4-Cyclohexadiene: A parent compound without the acetyl group.
1,3-Cyclohexadiene: An isomer with double bonds at different positions.
Cyclohexane: A fully saturated derivative.
Uniqueness
1-Acetyl-1,4-cyclohexadiene is unique due to the presence of both an acetyl group and a conjugated diene system. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
102872-23-1 |
|---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
1-cyclohexa-1,4-dien-1-ylethanone |
InChI |
InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-3,6H,4-5H2,1H3 |
InChI Key |
QZEOTICWAUFOKG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CCC=CC1 |
Canonical SMILES |
CC(=O)C1=CCC=CC1 |
Synonyms |
Ethanone, 1-(1,4-cyclohexadien-1-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















